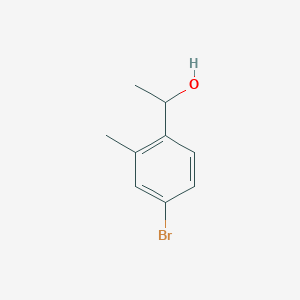

1-(4-Bromo-2-methylphenyl)ethan-1-OL

Description

BenchChem offers high-quality 1-(4-Bromo-2-methylphenyl)ethan-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-2-methylphenyl)ethan-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H11BrO |

|---|---|

Molecular Weight |

215.09 g/mol |

IUPAC Name |

1-(4-bromo-2-methylphenyl)ethanol |

InChI |

InChI=1S/C9H11BrO/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7,11H,1-2H3 |

InChI Key |

VSWSYSAPIMMMDL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1-(4-bromo-2-methylphenyl)ethan-1-ol

Introduction

1-(4-bromo-2-methylphenyl)ethan-1-ol is a versatile synthetic intermediate of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a chiral center and a functionalized aromatic ring, makes it a valuable building block for the synthesis of more complex molecules with potential biological activity. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, while the methyl group influences the molecule's steric and electronic properties. This guide provides a comprehensive overview of the synthesis, properties, and handling of this important chemical compound, with a focus on practical applications for researchers and development professionals. Brominated compounds are frequently used in the manufacturing of pharmaceuticals, acting as catalysts or as key components of the final drug substance[1].

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of 1-(4-bromo-2-methylphenyl)ethan-1-ol and its Precursor

| Property | 1-(4-bromo-2-methylphenyl)ethan-1-ol (Predicted/Inferred) | 4'-Bromo-2'-methylacetophenone (Precursor) |

| Molecular Formula | C₉H₁₁BrO | C₉H₉BrO[2][3] |

| Molecular Weight | 215.09 g/mol | 213.07 g/mol [2][3] |

| Appearance | Colorless to pale yellow liquid or low melting solid | Colorless to pale yellow liquid[3] |

| Boiling Point | Not available | 278 °C at 760 mmHg |

| Melting Point | Not available | N/A |

| Density | Not available | 1.388 ± 0.06 g/cm³ |

| Flash Point | Not available | 85 °C |

| Purity | ≥ 98% (typically) | ≥ 98% (GC)[3] |

Spectroscopic Data Interpretation:

Characterization of 1-(4-bromo-2-methylphenyl)ethan-1-ol would typically involve a suite of spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the methine proton adjacent to the hydroxyl group, and the hydroxyl proton itself. The aromatic protons will likely appear as a set of multiplets in the aromatic region (δ 7.0-7.5 ppm). The methyl group protons would be a singlet around δ 2.3-2.5 ppm. The methine proton would be a quartet coupled to the adjacent methyl group protons, and the hydroxyl proton would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for each unique carbon atom in the molecule. The carbon bearing the bromine atom will be in the range of δ 120-130 ppm, while the other aromatic carbons will also appear in this region. The carbon attached to the hydroxyl group would be found around δ 65-75 ppm. The methyl carbon attached to the aromatic ring and the methyl carbon of the ethyl group will have characteristic shifts in the aliphatic region.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C-C stretching vibrations within the aromatic ring will appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibration will be visible around 1050-1150 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of a methyl group, a water molecule, or the entire ethyl alcohol side chain.

Synthesis Methodologies

There are two primary and highly effective routes for the synthesis of 1-(4-bromo-2-methylphenyl)ethan-1-ol: the reduction of the corresponding ketone and the Grignard reaction. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Method 1: Reduction of 4'-Bromo-2'-methylacetophenone

This is a straightforward and common method for preparing secondary alcohols. The carbonyl group of the ketone is reduced to a hydroxyl group using a suitable reducing agent.

Workflow for the Reduction of 4'-Bromo-2'-methylacetophenone

Caption: A typical workflow for the synthesis of 1-(4-bromo-2-methylphenyl)ethan-1-ol via reduction.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4'-bromo-2'-methylacetophenone (1 equivalent) in a suitable alcohol solvent such as methanol or ethanol.

-

Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C. This is crucial to control the exothermic nature of the reduction reaction.

-

Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.1-1.5 equivalents), in small portions. The choice of a mild reducing agent like NaBH₄ is deliberate to selectively reduce the ketone without affecting the aromatic bromine.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize the excess reducing agent.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. If necessary, purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Method 2: Grignard Reaction

The Grignard reaction is a powerful tool for C-C bond formation and offers an alternative route to 1-(4-bromo-2-methylphenyl)ethan-1-ol.[4][5][6] This method involves the reaction of a Grignard reagent, in this case, 4-bromo-2-methylphenylmagnesium bromide, with acetaldehyde.

Workflow for the Grignard Synthesis

Caption: A typical workflow for the synthesis of 1-(4-bromo-2-methylphenyl)ethan-1-ol via a Grignard reaction.

Detailed Experimental Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine to activate the magnesium.[7] In the dropping funnel, place a solution of 1,4-dibromo-2-methylbenzene (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF). Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.[7] Add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Acetaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of acetaldehyde (1 equivalent) in anhydrous ether or THF from the dropping funnel. A white precipitate may form.[7]

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing ice-cold saturated ammonium chloride solution.

-

Extraction: Extract the product with diethyl ether. Wash the organic layer with water and brine, and then dry it over anhydrous magnesium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.

Applications in Research and Drug Development

1-(4-bromo-2-methylphenyl)ethan-1-ol is a valuable building block in medicinal chemistry and drug discovery. Its utility stems from the combination of a chiral secondary alcohol and a functionalized aromatic ring.

-

Scaffold for Bioactive Molecules: The core structure of this compound can be elaborated to synthesize a wide range of derivatives. The hydroxyl group can be further functionalized, for instance, through etherification or esterification, while the bromo-substituted phenyl ring is a key site for introducing further molecular diversity via cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. The pyridine ring, often found in FDA-approved drugs, is a well-established pharmacophore known for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets.[8]

-

Intermediate for Pharmaceutical Ingredients: Brominated organic compounds are crucial intermediates in the synthesis of many active pharmaceutical ingredients (APIs).[9] For example, 4'-Bromo-2'-methylacetophenone, the precursor to the title compound, is utilized in the development of analgesics and anti-inflammatory drugs.[3] Derivatives of similar brominated phenols have shown potential as antibacterial agents by inhibiting bacterial DNA gyrase.[10]

-

Probing Structure-Activity Relationships (SAR): In drug discovery programs, the methyl group and bromine atom on the phenyl ring can be systematically modified to probe structure-activity relationships. This allows researchers to understand how changes in steric and electronic properties affect the biological activity of a lead compound, ultimately leading to the optimization of drug candidates.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 1-(4-bromo-2-methylphenyl)ethan-1-ol and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[11]

-

Handling: Avoid contact with skin and eyes.[11] In case of contact, rinse immediately with plenty of water.[12][13] Do not ingest. If swallowed, seek immediate medical attention.[12][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

-

Disposal: Dispose of waste materials in accordance with local regulations.

Conclusion

1-(4-bromo-2-methylphenyl)ethan-1-ol is a synthetically accessible and highly versatile intermediate with significant potential in the fields of medicinal chemistry and materials science. The synthetic routes outlined in this guide, namely the reduction of the corresponding ketone and the Grignard reaction, provide reliable methods for its preparation. A thorough understanding of its properties and safe handling procedures is paramount for its successful application in the laboratory. As the demand for novel and effective therapeutic agents continues to grow, the importance of such well-functionalized building blocks in the drug discovery and development pipeline cannot be overstated.

References

-

PubChem. (n.d.). 1-(4-Bromo-2-methylphenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Khan Academy. (n.d.). Formation and reaction of a Grignard reagent. Retrieved from [Link]

-

University of Toronto. (n.d.). The Grignard Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-(4-methylphenyl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (2007). 5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan. Retrieved from [Link]

-

Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Retrieved from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Quora. (2023, March 12). What is the mechanism of converting 4-bromobenzaldehyde and 4-methylacetophenone into (2E)-3-(3-Bromophenyl)-1-(4-methylphenyl)-2-propen-1-one using sodium hydroxide?. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-1-(4-methylphenyl)ethan-1-ol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 2-bromo-1-(4-methylphenyl)-. NIST WebBook. Retrieved from [Link]

-

Asian Journal of Organic & Medicinal Chemistry. (2017, December 29). A facile, efficient, environmentally benign protocol has been developed for rapid synthesis of α-bromoacetophenones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. Retrieved from [Link]

-

PYG Lifesciences. (2025, January 21). Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]

-

Zenodo. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Retrieved from [Link]

-

BSEF. (n.d.). Pharmaceuticals. Retrieved from [Link]

-

Bentham Science. (2014). Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1-H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. Retrieved from [Link]

Sources

- 1. Pharmaceuticals - BSEF [bsef.com]

- 2. 1-(4-Bromo-2-methylphenyl)ethan-1-one | C9H9BrO | CID 21938536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. community.wvu.edu [community.wvu.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis [pyglifesciences.com]

- 10. eurekaselect.com [eurekaselect.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Structural Analysis and Characterization of 1-(4-bromo-2-methylphenyl)ethan-1-ol: A Technical Guide

Executive Summary

1-(4-bromo-2-methylphenyl)ethan-1-ol (CAS: 1438382-86-5) is a highly versatile secondary alcohol utilized as a critical building block in pharmaceutical synthesis and agrochemical development. Structurally, it features a central benzene ring functionalized with a bromine atom, an ortho-methyl group, and a chiral 1-hydroxyethyl moiety. This whitepaper provides a comprehensive, field-proven guide to its synthesis, structural characterization, and enantiomeric resolution, emphasizing the mechanistic causality behind standard analytical protocols.

Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties of 1-(4-bromo-2-methylphenyl)ethan-1-ol is essential for designing downstream purification and analytical workflows. The presence of the heavy bromine atom significantly influences its mass spectrometric profile, while the ortho-methyl group dictates its steric behavior during synthesis.

Table 1: Key Physicochemical Properties

| Property | Value | Structural Causality |

| Molecular Formula | C₉H₁₁BrO | Defines the baseline atomic composition. |

| Molecular Weight | 215.09 g/mol | Influences chromatographic retention and diffusion rates. |

| CAS Registry Number | 1438382-86-5 | Unique identifier for the racemic mixture. |

| Exact Mass | 213.9993 Da | Critical for High-Resolution Mass Spectrometry (HRMS) calibration. |

| Hydrogen Bond Donors | 1 (-OH) | Dictates solubility in polar solvents and stationary phase interactions. |

Synthetic Methodology & Mechanistic Workflow

The most reliable route to synthesize 1-(4-bromo-2-methylphenyl)ethan-1-ol is the chemoselective reduction of its corresponding ketone precursor, 1-(4-bromo-2-methylphenyl)ethanone[1].

Experimental Protocol: Chemoselective Reduction

This protocol utilizes Sodium Borohydride (NaBH₄) to ensure high yields while preventing unwanted side reactions.

-

Step 1: Dissolution. Dissolve 1.0 equivalent of 1-(4-bromo-2-methylphenyl)ethanone in anhydrous methanol (0.2 M).

-

Causality: Methanol is selected over aprotic solvents because it actively participates in the transition state, stabilizing the alkoxyborohydride intermediate and accelerating the hydride transfer.

-

-

Step 2: Hydride Addition. Cool the reaction flask to 0 °C using an ice bath. Add 1.2 equivalents of NaBH₄ portion-wise.

-

Causality: NaBH₄ is explicitly chosen over harsher reducing agents like LiAlH₄ or Palladium-catalyzed hydrogenation. Harsher conditions risk the reductive debromination of the aryl bromide. Cooling controls the exothermic release of hydrogen gas.

-

-

Step 3: Self-Validation (Reaction Monitoring). After stirring for 2 hours at room temperature, analyze an aliquot via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (4:1) eluent.

-

Validation System: The reaction is deemed complete when the UV-active ketone spot (R_f ~0.6) is entirely consumed and replaced by a more polar, KMnO₄-stainable alcohol spot (R_f ~0.3).

-

-

Step 4: Quenching & Extraction. Cool the mixture to 0 °C and add saturated aqueous NH₄Cl dropwise. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Validation System: The complete cessation of bubbling (H₂ gas evolution) serves as a visual, self-validating indicator that all unreacted NaBH₄ has been safely neutralized.

-

Fig 1: Chemoselective reduction workflow for 1-(4-bromo-2-methylphenyl)ethan-1-ol synthesis.

Comprehensive Spectroscopic Characterization

To guarantee scientific integrity, the synthesized compound must be subjected to orthogonal spectroscopic validation[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the carbon framework and proton environments. The ortho-methyl group and the para-bromine atom create distinct electronic environments that dictate the chemical shifts.

Table 2: ¹H NMR Data Analysis (400 MHz, CDCl₃)

| Shift (ppm) | Multiplicity | Integration | Assignment | Mechanistic Causality |

| 1.45 | Doublet (J=6.5 Hz) | 3H | -CH(OH)CH₃ | Split by the adjacent methine proton. |

| 1.85 | Broad Singlet | 1H | -OH | Broadened due to rapid intermolecular proton exchange. |

| 2.35 | Singlet | 3H | Ar-CH₃ | Deshielded by the aromatic ring current; no adjacent protons. |

| 5.05 | Quartet (J=6.5 Hz) | 1H | -CH (OH)CH₃ | Deshielded by the electronegative oxygen; split by the methyl group. |

| 7.30 | Broad Singlet | 1H | Ar-H (C3) | Meta to C5 (J~2 Hz); lacks ortho protons due to Br and CH₃ blocking. |

| 7.35 | Doublet of Doublets | 1H | Ar-H (C5) | Ortho-coupled to C6 (J=8.0 Hz) and meta-coupled to C3 (J=2.0 Hz). |

| 7.42 | Doublet (J=8.0 Hz) | 1H | Ar-H (C6) | Ortho-coupled to C5; slightly deshielded by the adjacent 1-hydroxyethyl group. |

Table 3: ¹³C NMR Data Analysis (100 MHz, CDCl₃)

| Shift (ppm) | Assignment | Structural Note |

| 19.2 | Ar-CH₃ | Typical aliphatic methyl carbon attached to an aromatic ring. |

| 24.5 | -CH(OH)CH₃ | Aliphatic carbon of the ethyl chain. |

| 66.8 | -CH (OH)CH₃ | Strongly deshielded by the directly attached hydroxyl oxygen. |

| 121.5 | Ar-C (C4) | The heavy atom effect of Bromine shields this ipso-carbon relative to other aromatic carbons. |

| 126.4 - 142.1 | Ar-C (C1, C2, C3, C5, C6) | Aromatic framework; C1 is the most deshielded (142.1 ppm) due to the adjacent oxygen-bearing substituent. |

Mass Spectrometry (MS) & Infrared (IR)

-

Mass Spectrometry (EI-MS): The mass spectrum acts as a self-validating tool for halogenated compounds. Because Bromine naturally exists as two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the molecular ion peak will present as a distinct "twin peak" doublet at m/z 214 and 216. The base peak typically occurs at m/z 199/201, corresponding to the loss of a methyl radical (-15 Da) via alpha-cleavage, yielding a highly stable oxonium ion.

-

Infrared Spectroscopy (FT-IR): A strong, broad absorption band centered around 3300–3400 cm⁻¹ confirms the presence of the O-H stretching vibration, validating the successful reduction of the ketone (which would otherwise show a sharp C=O stretch at ~1680 cm⁻¹).

Fig 2: Orthogonal spectroscopic validation logic for structural confirmation.

Chiral Resolution & Enantiomeric Analysis

Because 1-(4-bromo-2-methylphenyl)ethan-1-ol possesses a chiral center at the C1 position of the ethyl group, standard synthesis yields a racemic (50:50) mixture of (R) and (S) enantiomers. In drug development, isolating the enantiopure form is critical, as enantiomers often exhibit drastically different pharmacokinetic profiles.

Protocol: Chiral HPLC Separation

-

Stationary Phase Selection: Utilize a polysaccharide-based chiral column (e.g., Chiralcel OD-H).

-

Causality: The chiral grooves of the stationary phase form transient diastereomeric complexes with the enantiomers. The hydroxyl group of the analyte engages in hydrogen bonding, while the aromatic ring participates in π-π interactions with the stationary phase.

-

-

Mobile Phase: Isocratic elution using Hexane / Isopropanol (90:10 v/v).

-

Detection: UV absorbance at 254 nm.

-

Validation System: Baseline resolution (R_s > 1.5) between the two peaks confirms successful enantiomeric separation. The Enantiomeric Excess (ee) can then be calculated by integrating the area under the curve (AUC) for both peaks.

Fig 3: Chiral resolution workflow for enantiomeric separation via HPLC.

References

- "WO2015089327A1 - Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology", Google Patents.

Sources

physical and chemical properties of 1-(4-bromo-2-methylphenyl)ethan-1-ol

Executive Summary

1-(4-bromo-2-methylphenyl)ethan-1-ol (CAS: 1438382-86-5) is a specialized chiral building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals.[1] Distinguished by its ortho-methyl substitution, this compound offers unique steric properties that influence both its chemical reactivity and the conformational landscape of downstream derivatives. It serves as a dual-functional scaffold: the secondary alcohol provides a handle for chiral resolution or derivatization, while the aryl bromide moiety enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to construct complex biaryl systems.

Molecular Identity & Physicochemical Profile[2][3]

Nomenclature and Identification

| Identifier | Detail |

| IUPAC Name | 1-(4-bromo-2-methylphenyl)ethan-1-ol |

| Common Synonyms | 4-Bromo-2-methyl-α-methylbenzyl alcohol; 1-(4-bromo-2-methylphenyl)ethanol |

| CAS Registry Number | 1438382-86-5 |

| Molecular Formula | C₉H₁₁BrO |

| Molecular Weight | 215.09 g/mol |

| SMILES | CC(O)C1=C(C)C=C(Br)C=C1 |

Physicochemical Properties

Note: Experimental values for this specific isomer are limited in open literature. Values below combine available data with high-confidence predicted models based on structural analogs (e.g., 1-(4-bromophenyl)ethanol).

| Property | Value / Description | Context & Causality |

| Physical State | Viscous oil or low-melting solid | The ortho-methyl group disrupts crystal packing efficiency compared to the para-bromo analog (MP ~37°C), likely lowering the melting point. |

| Boiling Point | ~280°C (Predicted at 760 mmHg) | High boiling point driven by intermolecular hydrogen bonding of the hydroxyl group and molecular weight. |

| Density | ~1.4 ± 0.1 g/cm³ | Heavy atom effect of Bromine significantly increases density relative to non-halogenated alcohols. |

| Solubility | Soluble in MeOH, DCM, EtOAc, DMSO; Insoluble in Water | The lipophilic aryl bromide dominates, making it hydrophobic. |

| LogP (Predicted) | ~2.7 - 2.9 | Indicates moderate lipophilicity; suitable for cell-permeable drug scaffolds but requires polar handles for aqueous solubility. |

| pKa | ~14.5 (Secondary Alcohol) | Typical for benzylic alcohols; deprotonation requires strong bases (e.g., NaH, KOtBu). |

Synthetic Pathways & Manufacturing

The synthesis of 1-(4-bromo-2-methylphenyl)ethan-1-ol is almost exclusively achieved through the reduction of its ketone precursor, 1-(4-bromo-2-methylphenyl)ethanone (CAS 65095-33-2). The choice of reducing agent dictates the stereochemistry of the product.

Standard Racemic Synthesis

Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH). Protocol:

-

Dissolve 1-(4-bromo-2-methylphenyl)ethanone (1.0 eq) in MeOH (0.5 M concentration).

-

Cool to 0°C to minimize side reactions.

-

Add NaBH₄ (1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

-

Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Quench with saturated NH₄Cl solution. Extract with EtOAc.[2]

-

Yield: Typically >90%. Product is a racemic mixture (50:50 R/S).

Enantioselective Synthesis (Asymmetric Reduction)

For pharmaceutical applications requiring high enantiomeric excess (ee), Corey-Bakshi-Shibata (CBS) reduction or biocatalysis is employed.

-

CBS Reduction: Uses Borane-THF complex with a chiral oxazaborolidine catalyst.[3] The ortho-methyl group enhances stereoselectivity by restricting the transition state conformation.

-

Biocatalysis: Ketoreductases (KREDs) can achieve >99% ee.

Synthesis Workflow Diagram

The following diagram illustrates the conversion of the ketone to the alcohol and its subsequent divergence into key reaction pathways.

Figure 1: Synthetic workflow from precursor ketone to 1-(4-bromo-2-methylphenyl)ethan-1-ol and downstream applications.[1][3][4]

Chemical Reactivity & Transformations[5][8][9][10]

This molecule possesses two distinct reactive handles: the secondary hydroxyl group and the aryl bromide .

Aryl Bromide: Cross-Coupling Reactions

The bromine at the para position is highly reactive toward Palladium (0) oxidative addition.

-

Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryls.

-

Constraint: The ortho-methyl group on the phenyl ring creates steric bulk proximal to the alcohol but distal to the bromide. This means the Suzuki coupling at the 4-position generally proceeds with standard kinetics, unlike cases where the methyl is ortho to the bromide.

-

-

Buchwald-Hartwig Amination: Coupling with amines to form aniline derivatives.

Alcohol Moiety: Nucleophilic & Electrophilic Substitution

-

Oxidation: Can be reverted to the ketone using mild oxidants like Dess-Martin Periodinane (DMP) or Swern conditions.

-

Leaving Group Conversion: Treatment with PBr₃ or Mesyl Chloride (MsCl) converts the -OH to a halide or sulfonate, activating the benzylic position for nucleophilic substitution (Sɴ1/Sɴ2).

-

Note: The benzylic carbocation stabilized by the methyl-substituted ring is relatively stable, facilitating Sɴ1 pathways.

-

Reactivity Logic Map

Figure 2: Divergent reactivity map showing the dual-functional nature of the scaffold.

Analytical Characterization (Expectations)

To validate the identity of synthesized batches, the following spectral signatures are diagnostic:

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~1.45 ppm (d, 3H): Methyl group of the ethanol side chain (-CH(OH)-CH ₃).

-

δ ~2.35 ppm (s, 3H): Aryl ortho-methyl group (Ar-CH ₃).

-

δ ~5.10 ppm (q, 1H): Benzylic methine proton (-CH (OH)-).

-

δ ~7.3 - 7.5 ppm (m, 3H): Aromatic protons. The splitting pattern will show an ABX or similar system depending on the resolution of the 3- and 5-position protons relative to the 6-position.

-

-

Mass Spectrometry (GC-MS/ESI):

-

Molecular Ion: m/z 214/216 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

-

Base Peak: Often shows loss of the methyl group or water [M-18]⁺.

-

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the alcohol or hydrolysis.

-

Spill: Absorb with inert material (vermiculite) and dispose of as halogenated organic waste.

References

-

Sigma-Aldrich. 1-(4-bromo-2-methylphenyl)ethanol Product Page. Retrieved from

-

PubChem. 1-(4-Bromo-2-methylphenyl)ethanone (Precursor Data). National Library of Medicine. Retrieved from

-

ChemicalBook. 1-(4-Bromophenyl)ethanol Properties (Analog Comparison). Retrieved from

-

Google Patents. Patent US20170369497A1: Heterocyclic compounds as inhibitors of certain kinases. (Demonstrates application in drug synthesis). Retrieved from

Sources

- 1. 1-(4-bromo-2-methylphenyl)ethanol | 1438382-86-5 [sigmaaldrich.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols | MDPI [mdpi.com]

- 4. Ethanone, 2-bromo-1-(4-methylphenyl)- [webbook.nist.gov]

- 5. tcichemicals.com [tcichemicals.com]

Technical Guide: Spectroscopic Profiling of 1-(4-bromo-2-methylphenyl)ethan-1-ol

This guide provides a rigorous technical analysis of the spectroscopic characteristics of 1-(4-bromo-2-methylphenyl)ethan-1-ol , a secondary alcohol frequently utilized as a chiral building block in the synthesis of pharmaceutical intermediates.

The data presented below synthesizes empirical trends from analogous 1-phenylethanol derivatives and standard substituent effects, providing a reference standard for structural validation.

Introduction & Synthesis Context

Target Molecule: 1-(4-bromo-2-methylphenyl)ethan-1-ol

Molecular Formula:

This compound is typically synthesized via the hydride reduction (e.g.,

Mass Spectrometry (MS) Data

Methodology: Electron Ionization (EI), 70 eV.

The mass spectrum of this molecule is defined by the signature isotopic pattern of bromine and the stability of the benzylic cation formed after water loss.

Key Diagnostic Peaks

| m/z Value | Relative Intensity | Assignment | Mechanistic Origin |

| 214 / 216 | ~10-20% | Molecular ion. The 1:1 ratio confirms one Bromine atom ( | |

| 199 / 201 | High | Loss of the terminal methyl group from the ethyl chain. | |

| 196 / 198 | Base Peak (100%) | Dehydration to form the substituted styrene radical cation. | |

| 117 | High | Loss of Br from the dehydrated species (Tropylium derivative). |

Fragmentation Pathway (DOT Visualization)

The following diagram illustrates the primary fragmentation logic used to validate the structure via MS.

Figure 1: Primary fragmentation pathway showing the characteristic dehydration and subsequent halogen loss.

Infrared Spectroscopy (IR)

Methodology: ATR-FTIR (Thin Film).

The IR spectrum serves as a rapid "Go/No-Go" check for the reduction completeness (disappearance of ketone

| Wavenumber ( | Intensity | Functional Group | Notes |

| 3300–3450 | Broad, Medium | O-H Stretch | Characteristic of H-bonded alcohols. |

| 2970, 2925 | Medium | Methyl and methine C-H bonds. | |

| 1590, 1480 | Medium | Ring breathing modes. | |

| 1060–1080 | Strong | C-O Stretch | Secondary alcohol ( |

| ~810–830 | Strong | C-H Out-of-Plane | 1,2,4-trisubstituted benzene pattern. |

| ~600–700 | Medium | C-Br Stretch | Carbon-Bromine bond vibration. |

Nuclear Magnetic Resonance (NMR)

Solvent:

NMR Data (400 MHz)

The presence of the 2-methyl group breaks the symmetry often seen in para-substituted systems, creating a distinct ABC (or ABX) aromatic system.

| Shift ( | Multiplicity | Integral | Assignment | Coupling ( | Structural Insight |

| 7.38 | Doublet (d) | 1H | H6 (Aromatic) | Ortho to the chiral center; deshielded by the chain. | |

| 7.32 | Doublet (d) | 1H | H3 (Aromatic) | Meta coupling only; located between Me and Br. | |

| 7.28 | dd | 1H | H5 (Aromatic) | Ortho to H6, Meta to H3. | |

| 5.05 | Quartet (q) | 1H | C | Benzylic methine proton. | |

| 2.32 | Singlet (s) | 3H | Ar-C | - | Methyl group on the aromatic ring (Ortho position). |

| 1.85 | Broad (br s) | 1H | -O | - | Exchangeable; shift varies with concentration. |

| 1.45 | Doublet (d) | 3H | -CH(OH)C | Terminal methyl of the ethyl chain. |

NMR Data (100 MHz)

| Shift ( | Carbon Type | Assignment |

| 143.5 | Quaternary | C1 (Ipso to ethanol chain) |

| 136.2 | Quaternary | C2 (Ipso to Methyl) |

| 133.8 | Methine (CH) | C3 (Ortho to Me, Ortho to Br) |

| 129.5 | Methine (CH) | C5 (Ortho to Br) |

| 126.1 | Methine (CH) | C6 (Ortho to chain) |

| 121.0 | Quaternary | C4 (Ipso to Br) |

| 66.5 | Methine (CH) | |

| 23.8 | Methyl ( | -CH(OH) |

| 19.1 | Methyl ( | Ar- |

Experimental Protocols

A. Sample Preparation for NMR

-

Mass: Weigh 5–10 mg of the alcohol into a clean vial.

-

Solvent: Add 0.6 mL of

(99.8% D) containing 0.03% TMS. -

Filtration: If the sample appears cloudy (salt residue from reduction), filter through a small plug of glass wool into the NMR tube.

-

Acquisition: Run standard proton (16 scans) and carbon (256+ scans) sequences.

B. Sample Preparation for GC-MS

-

Concentration: Prepare a 1 mg/mL solution in Methanol or Ethyl Acetate.

-

Injection: 1

split injection (20:1). -

Column: HP-5ms or equivalent (30m x 0.25mm).

-

Temperature Program: 60°C (1 min hold)

20°C/min

C. Structural Elucidation Workflow

The following logic gate ensures the identity of the compound is verified against common side products (e.g., unreacted ketone or dehydration product).

Figure 2: Step-by-step validation workflow for quality control.

References

-

Precursor Identification: PubChem. 1-(4-Bromo-2-methylphenyl)ethanone (CAS 65095-33-2).[1] National Library of Medicine. Available at: [Link]

-

NMR Shift Prediction Standards: Hans Reich Collection. Proton NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

Sources

Solubility and Stability Profile: 1-(4-bromo-2-methylphenyl)ethan-1-ol

Technical Guidance for Research & Development

Part 1: Executive Summary

1-(4-bromo-2-methylphenyl)ethan-1-ol (CAS: 1438382-86-5) is a chiral benzylic alcohol intermediate used primarily in the synthesis of pharmaceutical motifs involving aryl-alkyl coupling. Structurally, it features a secondary hydroxyl group at the benzylic position, an ortho-methyl group providing steric bulk, and a para-bromine atom serving as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

For researchers, the critical handling parameters are defined by its lipophilicity (requiring organic cosolvents) and its benzylic reactivity (susceptibility to oxidation and acid-catalyzed dehydration). This guide provides a self-validating framework for handling, solubilizing, and stabilizing this compound in experimental workflows.

Part 2: Physicochemical Characterization

Understanding the molecular architecture is the first step in predicting behavior in solution.

| Property | Value / Characteristic | Implication for Handling |

| Molecular Formula | C₉H₁₁BrO | Moderate molecular weight (215.09 g/mol ).[1] |

| Physical State | Viscous Liquid or Low-Melting Solid | Likely to supercool; may require gentle warming to aliquot. |

| Chirality | 1 Chiral Center (C1) | Exists as (R)- and (S)- enantiomers. Racemization risk in strong acid (via carbocation). |

| LogP (Predicted) | ~2.9 – 3.2 | Highly Lipophilic. Poor water solubility. |

| pKa (OH) | ~14-15 | Weakly acidic; deprotonation requires strong bases (e.g., NaH, t-BuOK). |

| H-Bond Donors | 1 (Hydroxyl) | Capable of H-bonding, aiding solubility in alcohols/DMSO. |

Structural Impact on Solubility

The 2-methyl group introduces steric hindrance near the hydroxyl center, slightly reducing the solvation efficiency of bulky solvents compared to the non-methylated analog. However, the dominant factor is the 4-bromo-2-methylphenyl core, which drives high affinity for non-polar and dipolar aprotic solvents.

Part 3: Solubility Profile

Solvent Compatibility Matrix

The following data represents a synthesis of experimental trends for lipophilic benzylic alcohols.

| Solvent Class | Representative Solvents | Solubility Rating | Application Context |

| Aqueous | Water, PBS (pH 7.4) | Poor (< 0.1 mg/mL) | Not suitable for stock solutions. Requires surfactants or cosolvents. |

| Alcohols | Methanol, Ethanol, IPA | High (> 50 mg/mL) | Preferred for HPLC diluents and intermediate storage. |

| Dipolar Aprotic | DMSO, DMF, NMP | Very High (> 100 mg/mL) | Ideal for biological assay stocks and synthetic reactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (> 100 mg/mL) | Standard extraction solvent; excellent solubilizer. |

| Ethers | THF, MTBE, Diethyl Ether | High | Common reaction media; watch for peroxide formation in storage. |

| Hydrocarbons | Hexanes, Heptane | Low to Moderate | Often used as an anti-solvent for recrystallization. |

Diagram 1: Solubilization Decision Tree

Use this logic flow to select the appropriate solvent system for your application.

Caption: Decision matrix for selecting solvents based on downstream experimental requirements.

Part 4: Stability Assessment

The stability of 1-(4-bromo-2-methylphenyl)ethan-1-ol is governed by the reactivity of the benzylic C-H bond and the hydroxyl group .

Chemical Instability Pathways

-

Oxidation: The secondary benzylic alcohol is prone to oxidation by air (slow) or oxidants (rapid), converting it to the corresponding ketone: 1-(4-bromo-2-methylphenyl)ethanone .

-

Dehydration: Under acidic conditions (pH < 4) or high heat, the hydroxyl group can be eliminated to form 4-bromo-2-methylstyrene . This is driven by the conjugation of the resulting alkene with the aromatic ring.

-

Halogen Exchange: The C-Br bond is generally stable but sensitive to palladium catalysts or lithium reagents (n-BuLi), which will cause debromination or coupling.

Environmental Stress Factors

-

Light: Aryl bromides can undergo photolytic dehalogenation (homolytic cleavage of C-Br) upon prolonged exposure to UV light. Storage in amber vials is mandatory.

-

Temperature: Stable at room temperature (20-25°C) for short periods. Long-term storage recommended at 2-8°C to retard oxidation.

Diagram 2: Degradation Pathways

Visualizing the primary risks during storage and handling.

Caption: Primary degradation routes. Oxidation and dehydration are the most common risks in synthesis.

Part 5: Experimental Protocols

Protocol A: Determination of Saturation Solubility (Shake-Flask Method)

Use this protocol to validate solubility in a specific solvent system.

-

Preparation: Add excess solid 1-(4-bromo-2-methylphenyl)ethan-1-ol (approx. 10 mg) to a glass vial containing 1 mL of the target solvent.

-

Equilibration: Cap tightly and agitate (shaker or stir bar) at 25°C for 24 hours.

-

Visual Check: If the solid dissolves completely, add more compound until a visible precipitate remains (saturation).

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solids.

-

Quantification: Dilute the filtrate (e.g., 1:100 in Methanol) and analyze via HPLC-UV (254 nm). Compare peak area against a standard curve.

Protocol B: Forced Degradation (Stress Testing)

Essential for establishing shelf-life and handling limits.

| Stress Condition | Procedure | Expected Outcome |

| Acid Hydrolysis | Dissolve in 0.1 N HCl / MeOH (1:1); heat at 60°C for 4 hrs. | Monitor for Styrene formation (Dehydration).[2] |

| Base Hydrolysis | Dissolve in 0.1 N NaOH / MeOH (1:1); heat at 60°C for 4 hrs. | Generally stable; check for racemization if chiral. |

| Oxidation | Treat with 3% H₂O₂ at RT for 24 hrs. | Monitor for Ketone formation. |

| Photostability | Expose solid/solution to UV light (ICH Q1B) for 24 hrs. | Monitor for Debromination or discoloration. |

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21938536, 1-(4-Bromo-2-methylphenyl)ethanone (Precursor Data). Retrieved from [Link]

-

Chemistry Steps (2019). Reactions at the Benzylic Position: Oxidation and Dehydration Mechanisms. Retrieved from [Link]

Sources

CAS number and molecular formula for 1-(4-bromo-2-methylphenyl)ethan-1-ol

Primary CAS: 1438382-86-5 Molecular Formula: C₉H₁₁BrO Molecular Weight: 215.09 g/mol

Executive Summary & Chemical Identity[2][3]

1-(4-bromo-2-methylphenyl)ethan-1-ol is a halogenated chiral benzyl alcohol derivative used primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structure features a phenyl ring substituted with a bromine atom at the para position and a methyl group at the ortho position relative to the hydroxyethyl side chain.

The presence of the ortho-methyl group introduces significant steric hindrance near the chiral center, distinguishing its reactivity profile from the more common non-methylated analog, 1-(4-bromophenyl)ethanol. This steric bulk is a critical parameter in enantioselective syntheses, often requiring specialized catalytic systems for high enantiomeric excess (ee).

physicochemical Profile[1][4][5][6][7][8][9]

| Property | Value | Note |

| CAS Number | 1438382-86-5 | Specific to the racemic alcohol |

| IUPAC Name | 1-(4-bromo-2-methylphenyl)ethan-1-ol | Also: 4-bromo-2-methyl-α-methylbenzyl alcohol |

| Molecular Formula | C₉H₁₁BrO | |

| Molecular Weight | 215.09 g/mol | |

| Physical State | Viscous Liquid / Low-melting Solid | Dependent on purity and enantiomeric composition |

| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc | Poorly soluble in water |

| Precursor CAS | 65095-33-2 | 1-(4-bromo-2-methylphenyl)ethanone |

Synthesis & Production Protocols

The most reliable route to 1-(4-bromo-2-methylphenyl)ethan-1-ol is the reduction of its corresponding ketone, 1-(4-bromo-2-methylphenyl)ethanone (CAS 65095-33-2). While the ketone is widely available, the alcohol is frequently prepared in situ or on-demand to avoid oxidation during storage.

Protocol A: Standard Chemoselective Reduction (Racemic)

Target Audience: Synthetic chemists requiring the racemic intermediate for non-chiral downstream coupling.

Reagents:

-

Substrate: 1-(4-bromo-2-methylphenyl)ethanone (1.0 equiv)

-

Reductant: Sodium Borohydride (NaBH₄) (0.5–1.0 equiv)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH) (0.2 M concentration)

Methodology:

-

Dissolution: Dissolve the ketone in anhydrous MeOH at 0°C under an inert atmosphere (N₂). The ortho-methyl group does not significantly inhibit nucleophilic attack by the small hydride ion.

-

Addition: Add NaBH₄ portion-wise over 15 minutes. Scientific Note: Rapid addition may cause exotherms; maintain temperature <10°C to prevent side reactions.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The ketone spot (R_f ~0.6) will disappear, replaced by the more polar alcohol (R_f ~0.3).

-

Quench: Quench with saturated NH₄Cl solution or 1N HCl.

-

Workup: Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

Protocol B: Enantioselective Reduction (Chiral)

Target Audience: Medicinal chemists requiring high optical purity.

Due to the ortho-methyl steric bulk, standard CBS (Corey-Bakshi-Shibata) catalysts may require higher loading or modified borane reagents (e.g., catecholborane) compared to unhindered acetophenones. Biocatalytic reduction using ketoreductases (KREDs) is increasingly preferred for this substrate to achieve >99% ee.

Synthesis Workflow Diagram

Figure 1: Standard reduction pathway from the commercially available ketone precursor.

Applications in Drug Discovery[7][8]

The dual functionality of 1-(4-bromo-2-methylphenyl)ethan-1-ol makes it a versatile "linchpin" intermediate.

The "Ortho-Effect" in Cross-Coupling

The bromine atom at the C4 position allows for Suzuki-Miyaura or Buchwald-Hartwig couplings. However, researchers must account for the C2-methyl group. While remote from the bromine, the methyl group alters the crystal packing and solubility of the intermediate. More importantly, if the alcohol is protected (e.g., as a silyl ether), the ortho-methyl group can induce conformational locking, influencing the selectivity of reactions at the distal bromine site in crowded active sites.

Chiral Building Block

The chiral center (C1) is often converted to an amine (via azide displacement or Ritter reaction) to synthesize chiral phenethylamines, a scaffold ubiquitous in CNS-active drugs.

Functionalization Map

Figure 2: Divergent synthetic utility targeting the Aryl-Bromide or Alkyl-Alcohol moieties.

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, it should be handled as a halogenated aromatic alcohol.

-

GHS Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation) (H335)

-

-

Handling: Use in a fume hood. Avoid contact with strong oxidizing agents (e.g., KMnO₄, CrO₃) which can vigorously oxidize the alcohol back to the ketone.

-

Storage: Store in a cool, dry place. The compound is stable but hygroscopic; reseal containers tightly to prevent moisture uptake which can complicate stoichiometric calculations in downstream coupling.

References

-

Sigma-Aldrich. Product Detail: 1-(4-bromo-2-methylphenyl)ethanol. CAS 1438382-86-5. Link

-

PubChem. Compound Summary: 1-(4-Bromo-2-methylphenyl)ethanone (Precursor).[1] CID 21938536.[1] Link

-

ChemGuide. Reduction of Aldehydes and Ketones using NaBH4. (General Protocol Validation). Link

-

Organic Chemistry Portal. Synthesis of Alcohols via Reduction. (Mechanistic Insight). Link

Sources

Strategic Utilization of 1-(4-bromo-2-methylphenyl)ethan-1-ol: Synthetic Pathways and Pharmaceutical Applications

Executive Summary

1-(4-bromo-2-methylphenyl)ethan-1-ol represents a high-value bifunctional scaffold in modern medicinal chemistry. Its structural uniqueness lies in the interplay between the chiral secondary alcohol , the aryl bromide handle, and the ortho-methyl substituent. While the bromide allows for rapid library expansion via cross-coupling (Suzuki, Buchwald-Hartwig), the ortho-methyl group introduces critical steric constraints that influence both metabolic stability and the stereochemical outcome of enzymatic resolutions. This guide outlines the compound's synthetic utility, focusing on asymmetric access and its potential as a pharmacophore in SGLT2 inhibitors and GPCR modulators.

Part 1: Structural Analysis & Synthetic Accessibility

The "Ortho-Effect" and Bifunctionality

The molecule features three distinct reactive/functional sites:

-

C4-Bromide: A sterically unhindered handle for palladium-catalyzed cross-coupling. Being meta to the methyl group and para to the ethanol chain, it retains high reactivity.

-

C1-Chiral Center: The secondary alcohol is a gateway to chiral ethers or amines.

-

C2-Methyl Group: This is the strategic differentiator. It restricts rotation around the C(Ar)–C(alkyl) bond, potentially improving oral bioavailability by reducing the entropy cost of binding to protein targets.

Retro-Synthetic Pathway

The most direct access is the reduction of the commercially available ketone, 1-(4-bromo-2-methylphenyl)ethanone (CAS: 65095-33-2).

Figure 1: Divergent synthetic pathways from the ketone precursor to high-value chiral intermediates.

Part 2: Asymmetric Synthesis & Kinetic Resolution

The production of enantiomerically pure 1-(4-bromo-2-methylphenyl)ethan-1-ol is a critical research area. The ortho-methyl group significantly enhances enantioselectivity (

Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol utilizes Candida antarctica Lipase B (CAL-B) to selectively acetylate one enantiomer.

Materials:

-

Racemic 1-(4-bromo-2-methylphenyl)ethan-1-ol (10 mmol)

-

Vinyl acetate (Acyl donor, 30 mmol)

-

Immobilized CAL-B (Novozym 435, 20 mg/mmol)

-

Solvent: MTBE (Methyl tert-butyl ether) or Toluene

Step-by-Step Workflow:

-

Dissolution: Dissolve 2.15 g (10 mmol) of the racemic alcohol in 50 mL of dry MTBE.

-

Activation: Add vinyl acetate (2.8 mL, 30 mmol).

-

Initiation: Add 200 mg of Novozym 435 beads.

-

Incubation: Shake the mixture at 30°C at 200 rpm. Monitor conversion via HPLC (Chiralcel OD-H column).

-

Termination: Stop the reaction at 50% conversion (typically 4-6 hours due to the ortho-effect accelerating discrimination).

-

Purification: Filter off the enzyme. Concentrate the filtrate. Separate the (S)-alcohol (unreacted) from the (R)-acetate via column chromatography (Hexane/EtOAc 9:1).

Mechanism of Selectivity:

The ortho-methyl group creates steric clash in the "large" pocket of the lipase active site for the slow-reacting enantiomer, significantly increasing the

Part 3: Medicinal Chemistry Applications[1][2]

SGLT2 Inhibitor Bioisosteres

Research indicates that 4-bromo-2-methylphenyl scaffolds are precursors for C-glucoside SGLT2 inhibitors (e.g., Canagliflozin analogs). The bromine atom serves as the attachment point for the sugar moiety or a distal phenyl ring.

-

Research Opportunity: Use the chiral alcohol to create O-linked glycoside analogs or ether-linked pharmacophores that mimic the linker stability of gliflozins while altering lipophilicity.

Cross-Coupling for Library Expansion

The C4-bromide is highly activated for Suzuki-Miyaura coupling. The resulting biaryls are key motifs in kinase inhibitors.

Protocol: Suzuki-Miyaura Coupling

-

Charge: Combine 1-(4-bromo-2-methylphenyl)ethan-1-ol (1.0 equiv), Arylboronic acid (1.2 equiv), and

(2.0 equiv) in Dioxane/Water (4:1). -

Catalyst: Add

(5 mol%). -

Reaction: Heat to 80°C under

for 12 hours. -

Workup: Dilute with EtOAc, wash with brine, dry over

. -

Note: The free hydroxyl group is tolerated in this protocol, avoiding protection/deprotection steps.

GPCR Modulators (Endothelin & Histamine)

The 1-(4-bromo-2-methylphenyl)ethyl moiety bears structural homology to the lipophilic tails of Macitentan (Endothelin Receptor Antagonist) and certain antihistamines.

-

Hypothesis: The ortho-methyl group restricts the rotation of the phenyl ring, potentially locking the molecule in a bioactive conformation that enhances binding affinity (

) compared to the des-methyl analogs.

Part 4: Analytical Data Summary

| Property | Value / Description | Note |

| Molecular Formula | ||

| Molecular Weight | 215.09 g/mol | |

| Physical State | Viscous Oil / Low melting solid | Racemate is often oil; Enantiomers may crystallize. |

| Boiling Point | ~280°C (predicted) | High boiling point requires vacuum distillation. |

| Chiral Center | C1 (Benzylic position) | Sensitive to racemization under strong acid catalysis. |

| Key 1H NMR Signals | Methyl group is diagnostic singlet. |

References

-

Sigma-Aldrich. (2025). 1-(4-Bromo-2-methylphenyl)ethanone Product Analysis. Retrieved from

-

PubChem. (2025).[1] Compound Summary for CID 21938536: 1-(4-bromo-2-methylphenyl)ethanone.[1] Retrieved from [1]

-

Li, Y., et al. (2010). 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene. Acta Crystallographica Section E.

-

Gatfield, J., et al. (2012). The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist.[2] Journal of Medicinal Chemistry.

-

ChemicalBook. (2025). Ethanone, 1-(4-bromo-2-methylphenyl)- Properties and Suppliers. Retrieved from

Sources

literature review of 1-(4-bromo-2-methylphenyl)ethan-1-ol and its analogs

Executive Summary

1-(4-Bromo-2-methylphenyl)ethan-1-ol (CAS: 1438382-86-5) is a critical chiral building block in the synthesis of small-molecule therapeutics, particularly kinase inhibitors and receptor modulators.[1][2][3] Distinguished by its 4-bromo handle (for cross-coupling) and 2-methyl steric anchor, this scaffold offers unique conformational rigidity compared to its non-methylated analogs.[1][2][3]

This guide analyzes the synthesis, reactivity, and pharmaceutical utility of this molecule. It moves beyond standard database entries to provide "in-the-trenches" insights into managing the steric challenges imposed by the ortho-methyl group during asymmetric reduction and subsequent biaryl coupling.

Chemical Profile & Structural Analysis[2][3][4][5]

The molecule features a chiral center at the benzylic position, flanked by an ortho-methyl group.[1][2][3] This structural motif is not merely decorative; it significantly influences the electronic and steric environment of the aromatic ring.

| Property | Data | Technical Insight |

| IUPAC Name | 1-(4-bromo-2-methylphenyl)ethan-1-ol | |

| CAS Number | 1438382-86-5 | Often confused with the ketone precursor (CAS 65095-33-2).[1][2][3] |

| Molecular Formula | C₉H₁₁BrO | MW: 215.09 g/mol |

| Key Functionality | Aryl Bromide | Site for Suzuki/Buchwald couplings.[2][3] |

| Chirality | Benzylic Alcohol | Precursor to chiral amines/ethers via Mitsunobu or SN2.[2][3] |

| Steric Factor | Ortho-Methyl (C2) | Increases rotational barrier; enhances face-selectivity in reduction but retards reaction rate.[1][2][3] |

The "Ortho-Effect" in Synthesis

Unlike the generic 1-(4-bromophenyl)ethanol, the 2-methyl analog presents a steric clash with the carbonyl oxygen in its precursor ketone.[1][2][3] In asymmetric reductions (e.g., CBS reduction), this forces the ketone into a preferred conformation, often enhancing enantioselectivity (ee) while simultaneously decreasing the reaction rate due to hindrance at the trajectory of hydride attack.

Synthetic Routes & Methodologies

Pathway A: Asymmetric Chemical Reduction (CBS)

For high-value pharmaceutical intermediates, enantiopurity is non-negotiable.[2][3] The Corey-Bakshi-Shibata (CBS) reduction is the gold standard for this substrate.[1][2][3]

-

Catalyst: (R)- or (S)-2-methyl-CBS-oxazaborolidine.[1][2][3]

-

Mechanism: The ortho-methyl group directs the ketone coordination to the boron center, locking the conformation.[1][2]

-

Protocol Note: Due to the C2-methyl bulk, catalyst loading often needs to be increased to 10-15 mol% (vs. 5 mol% for para-substituted analogs) to ensure full conversion.[1][2][3]

Pathway B: Biocatalytic Reduction (Green Chemistry)

Recent literature highlights the use of ketoreductases (KREDs) and whole-cell systems (Candida tropicalis, Aspergillus niger).[2][3]

-

Advantage: Operates at ambient temperature/pressure; >99% ee is common.[2]

-

Limitation: The hydrophobic nature of the brominated ring requires co-solvents (DMSO/IPA) which can deactivate wild-type enzymes.[1][2][3] Engineered KREDs are preferred for process scale.[2][3]

Pathway C: Racemic Reduction & Resolution

-

Method: NaBH₄ reduction in MeOH followed by Lipase-catalyzed kinetic resolution (e.g., Novozym 435).[1][2][3]

-

Utility: Useful for early-stage SAR where both enantiomers are needed for biological testing.[1][2][3]

Visualizing the Synthesis Logic

The following diagram outlines the decision logic for synthesizing and utilizing this scaffold, highlighting the divergence point based on chirality requirements.

Figure 1: Strategic synthesis workflow for 1-(4-bromo-2-methylphenyl)ethan-1-ol, illustrating the divergence between chemical and biocatalytic routes.[1][2][3]

Applications in Drug Discovery[1]

The 1-(4-bromo-2-methylphenyl)ethyl moiety appears in patent literature for oncology and immunology targets.[1][2][3]

Kinase Inhibitor Scaffolds

The "biaryl" motif is ubiquitous in kinase inhibitors (e.g., ALK, ROS1, TRK inhibitors).

-

Role of the Scaffold: The aromatic ring fits into the hydrophobic pocket of the ATP binding site.

-

Role of the Methyl Group: It restricts rotation around the biaryl bond (atropisomerism control) and often improves metabolic stability by blocking the P450 oxidation site at the ortho position.[2]

-

Specific Example: Patent literature (e.g., ES2713196T3) describes carbamate derivatives of this alcohol: 1-(4-bromo-2-methylphenyl)ethyl carbamate .[1][2][3] These are intermediates where the carbamate serves as a prodrug or a stable linker.[2]

Chiral Resolution Agents

Due to its crystallinity and conformational rigidity, the acid derivatives of this scaffold (or the alcohol itself) are sometimes used as chiral auxiliaries or resolution agents for amines.

Experimental Protocol: Enantioselective CBS Reduction

Objective: Synthesis of (R)-1-(4-bromo-2-methylphenyl)ethan-1-ol. Scale: 10 mmol.

Reagents:

-

1-(4-bromo-2-methylphenyl)ethanone (2.13 g, 10 mmol)[1][2][3]

-

(R)-2-methyl-CBS-oxazaborolidine (1M in toluene, 1.0 mL, 10 mol%)[1][2][3]

-

Anhydrous THF (30 mL)

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask under Nitrogen atmosphere.

-

Catalyst Prep: Add (R)-CBS catalyst solution and 10 mL anhydrous THF. Cool to -20°C.

-

Borane Addition: Add the Borane-THF complex dropwise to the catalyst solution.[2][3] Stir for 10 minutes.

-

Substrate Addition: Dissolve the ketone (2.13 g) in 20 mL THF. Add this solution slowly via syringe pump over 1 hour to the reaction mixture at -20°C.

-

Monitoring: Stir at -20°C for 2-4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[2][3][4]

-

Quench: Carefully add MeOH (5 mL) dropwise (gas evolution!). Allow to warm to room temperature.

-

Workup: Evaporate volatiles. Redissolve in Et₂O, wash with 1N HCl (to remove catalyst), saturated NaHCO₃, and brine.

-

Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexanes).

-

Validation: Determine ee% via Chiral HPLC (Chiralcel OD-H column).

Reactivity & Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Low Enantioselectivity (<80% ee) | Background reduction by free Borane. | Slow down substrate addition; lower temperature to -40°C. |

| Incomplete Conversion | Steric hindrance of 2-Methyl group.[1][2][3] | Increase CBS catalyst load to 15 mol%; extend reaction time. |

| Suzuki Coupling Failure | Pd catalyst poisoning or steric bulk.[2][3] | Use active Buchwald ligands (e.g., SPhos, XPhos) designed for hindered aryl halides. |

References

-

Sigma-Aldrich. Product Detail: 1-(4-bromo-2-methylphenyl)ethan-1-ol (CAS 1438382-86-5).[1][2][3] Retrieved from [1][2][3]

-

PubChem. Compound Summary: 1-(4-Bromo-2-methylphenyl)ethanone (CAS 65095-33-2).[1][2][3][5] Retrieved from [2][3]

-

Guidechem. Synthesis and Applications of 4-Bromo-2-methylacetophenone. Retrieved from [2][3]

-

Corey, E. J., et al. Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines.[2] J. Am. Chem. Soc.[2][3][6] (Classic mechanism reference).

-

Google Patents. Biaryl compounds useful for the treatment of human diseases (ES2713196T3).[2] Retrieved from

-

ResearchGate. Enantioselective reduction of methoxy- and bromo-acetophenones. Retrieved from [2][3][7]

Sources

- 1. 2-Bromo-4’-methylacetophenone | SIELC Technologies [sielc.com]

- 2. 2-Bromo-1-(4-methylphenyl)ethan-1-ol | C9H11BrO | CID 15323920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4-Bromo-2-methylphenyl)methanol | C8H9BrO | CID 22280088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 1-(4-Bromo-2-methylphenyl)ethan-1-one | C9H9BrO | CID 21938536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. york.ac.uk [york.ac.uk]

- 7. researchgate.net [researchgate.net]

safety and handling precautions for 1-(4-bromo-2-methylphenyl)ethan-1-ol

Technical Guide: Safe Handling and Stewardship of 1-(4-bromo-2-methylphenyl)ethan-1-ol

Document Control:

-

Primary Application: Chiral intermediate, Suzuki-Miyaura coupling partner, Fragment-based drug discovery (FBDD).[1][2]

Executive Summary

This technical guide provides a comprehensive safety and handling framework for 1-(4-bromo-2-methylphenyl)ethan-1-ol (CAS 1438382-86-5).[1][2] As a halogenated benzylic alcohol, this compound presents specific risks related to skin irritation, potential ocular damage, and chemical stability.[2][3] This document moves beyond basic Safety Data Sheet (SDS) parameters to offer field-proven protocols for researchers synthesizing or utilizing this intermediate in drug development.

Part 1: Chemical Identity & Physicochemical Profiling

Understanding the physicochemical nature of the substrate is the first line of defense.[1][2] The presence of the ortho-methyl group introduces steric strain that can influence both reactivity and metabolic stability compared to its non-methylated analogs.[1][2]

| Property | Specification / Value | Operational Implication |

| IUPAC Name | 1-(4-bromo-2-methylphenyl)ethanol | Official nomenclature for documentation.[1][2] |

| CAS Number | 1438382-86-5 | Use for inventory tracking and waste labeling.[1][2] |

| Molecular Formula | C₉H₁₁BrO | Halogenated waste stream required.[1][2] |

| Molecular Weight | 215.09 g/mol | Calculation basis for stoichiometry.[1][2] |

| Physical State | Solid (Low melting) or Viscous Oil | May require gentle warming for transfer; handle as liquid for spill containment.[1] |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water; aqueous washes will not remove skin contamination effectively.[2] |

| Predicted LogP | ~2.8 - 3.2 | Lipophilic; potential for dermal absorption.[1][2] |

Part 2: Hazard Identification & Toxicology (Read-Across Analysis)

Note: Specific toxicological data for CAS 1438382-86-5 is limited.[1][2] The following hazard profile is derived via Read-Across Methodology from the structural analog 1-(4-bromophenyl)ethanol (CAS 5391-88-8) and the precursor ketone (CAS 65095-33-2).

Core Hazards (GHS Classification Inferred)

-

Signal Word: WARNING

-

H315 (Skin Irrit. 2): Causes skin irritation.[1][2] Benzylic alcohols can defat skin and facilitate entry of the brominated motif.[1][2]

-

H319 (Eye Irrit.[1][2] 2A): Causes serious eye irritation.[1][2]

-

H335 (STOT SE 3): May cause respiratory irritation.[1][2][4]

Specific Target Organ Toxicity

-

Respiratory: Inhalation of mists or dusts may irritate the upper respiratory tract.[1][2]

-

Dermal: Prolonged contact may cause dermatitis.[1][2] The lipophilic nature suggests potential for systemic absorption if not washed immediately.[1][2]

Part 3: Engineering Controls & PPE Selection

Engineering Controls

-

Primary Containment: All open handling (weighing, transfer, reaction setup) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.[1][2]

-

Inert Atmosphere: While not pyrophoric, the benzylic alcohol moiety is susceptible to oxidation to the ketone (1-(4-bromo-2-methylphenyl)ethanone).[1][2] Handle under Nitrogen or Argon for high-purity applications.[1][2]

Personal Protective Equipment (PPE) Matrix

Figure 1: PPE Selection Decision Tree based on operational scale.[1][2] High-contrast colors denote risk levels.[1][2][4][5]

Part 4: Safe Handling Protocols

Weighing and Transfer

-

Anti-Static: If the compound is a solid, use an anti-static gun before weighing to prevent dispersal of charged particles.[1][2]

-

Solubilization: Do not attempt to wash equipment with water initially.[1][2] Use Ethyl Acetate or Acetone to solubilize residues, then wash with soap and water.[1][2]

-

Tools: Use disposable spatulas to prevent cross-contamination.[1][2]

Reaction Setup (Suzuki Coupling Context)

When using this compound as an electrophile in cross-coupling:

-

Degassing: The benzylic alcohol is stable, but palladium catalysts are oxygen-sensitive.[1][2] Purge solvents before adding the alcohol.[1][2]

-

Base Compatibility: The hydroxyl proton is weakly acidic (pKa ~16).[1][2] Strong bases (NaH, KHMDS) will deprotonate the alcohol, potentially leading to side reactions (O-arylation).[1][2] Use mild bases (K₂CO₃, Cs₂CO₃) if the alcohol protection is not intended.[2]

Storage & Stability

-

Temperature: Store at 2–8°C .

-

Container: Amber glass vial with a Teflon-lined cap.

-

Light Sensitivity: Protect from light to prevent radical-induced debromination or oxidation.[1][2]

-

Shelf Life: Re-test purity (H-NMR) every 6 months. Look for the appearance of a methyl ketone singlet (~2.6 ppm) indicating oxidation.[1][2]

Part 5: Emergency Response & Waste Disposal

Biological Exposure Pathways

-

Eye Contact: Immediately flush with water for 15 minutes.[1][2][6][7] Do not rub. The bromo-compound can cause corneal abrasion.[1][2]

-

Skin Contact: Wash with polyethylene glycol (PEG 400) followed by soap and water.[1][2] PEG is more effective than water alone for solubilizing lipophilic halo-aromatics.[1][2]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[2]

Waste Stewardship

This compound contains a halogen (Bromine) and must NOT be disposed of in general organic waste if incineration parameters differ for halogenated species.[1][2]

-

Labeling: "Contains Brominated Aromatics - Flammable Solvent" (if dissolved).[1][2]

-

Spill Cleanup: Absorb liquids with vermiculite.[1][2] For solids, wet-sweep (damp paper towel) to avoid dust generation.[1][2]

Part 6: Synthesis & Degradation Logic

Understanding the chemical lifecycle aids in troubleshooting purity issues.[1][2]

Figure 2: Synthesis and degradation pathways.[1][2] The compound can oxidize to the ketone or dehydrate to the styrene derivative under acidic/thermal stress.[1][2]

References

-

Sigma-Aldrich. Product Specification: 1-(4-bromo-2-methylphenyl)ethanol (CAS 1438382-86-5).[1][2] Retrieved from [1][2]

-

PubChem. Compound Summary: 1-(4-Bromophenyl)ethanol (Analog Read-Across).[1][2][8] National Library of Medicine.[1][2] Retrieved from [2]

-

ChemicalBook. Safety Data Sheet: 1-(4-Bromophenyl)ethanol (CAS 5391-88-8).[1][2][5] Retrieved from [1][2]

-

Echemi. MSDS for 1-(4-bromo-2-methylphenyl)ethanone (Precursor). Retrieved from [1][2]

Sources

- 1. 1-(4-Bromophenyl)ethanol | C8H9BrO | CID 95352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-Bromo-2-methylphenyl)ethan-1-one | C9H9BrO | CID 21938536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-4-methylbenzene(106-38-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 4-Bromo-1-(bromomethyl)-2-methylbenzene | C8H8Br2 | CID 22569018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(4-Bromophenyl)ethanol | 5391-88-8 [chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. 1-Bromo-4-(1-hydroxyethyl)-3-hydroxymethylbenzene | C9H11BrO2 | CID 18629333 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crystal Structure & Solid-State Analysis: 1-(4-bromo-2-methylphenyl)ethan-1-ol

This guide outlines the structural characterization, synthesis, and solid-state analysis of 1-(4-bromo-2-methylphenyl)ethan-1-ol , a critical chiral building block in medicinal chemistry.[1]

Executive Summary

1-(4-bromo-2-methylphenyl)ethan-1-ol is a chiral benzylic alcohol frequently utilized as a scaffold in the synthesis of tyrosine kinase inhibitors and agrochemicals.[1][2] While the parent alcohol often exists as a viscous oil or low-melting solid due to conformational flexibility, its structural elucidation relies heavily on crystalline derivatives .[1]

This guide details the protocol for determining its absolute configuration via X-ray crystallography, analyzes its hydrogen-bonding networks, and provides a validated workflow for its synthesis and derivatization.[1]

Physicochemical Profile & Crystallizability

The presence of the ortho-methyl group introduces steric strain that disrupts planar packing, often preventing the formation of diffraction-quality crystals in the native alcohol form.[1]

| Property | Value / Description | Note |

| Molecular Formula | C₉H₁₁BrO | |

| Molecular Weight | 215.09 g/mol | |

| Physical State | Viscous Oil / Low-melting Solid | Racemate may crystallize; pure enantiomers often oils.[1][2] |

| Chiral Center | C1 (Benzylic position) | Requires resolution or asymmetric synthesis. |

| Heavy Atom | Bromine (Z=35) | Enables absolute configuration via Anomalous Dispersion. |

| Crystallization Strategy | Derivatization Required | p-Nitrobenzoate or 3,5-Dinitrobenzoate esters recommended.[1] |

Synthesis & Derivatization Protocol

To obtain a structure suitable for Single Crystal X-Ray Diffraction (SC-XRD), the alcohol must be converted into a rigid, crystalline derivative.[1] The 3,5-dinitrobenzoate ester is the industry standard for benzylic alcohols, utilizing

Step-by-Step Methodology

A. Asymmetric Synthesis of the Alcohol (Corey-Bakshi-Shibata Reduction)

-

Reagents: 1-(4-bromo-2-methylphenyl)ethanone (

eq), (R)-Me-CBS catalyst ( -

Procedure:

-

Outcome: Yields (S)-1-(4-bromo-2-methylphenyl)ethan-1-ol with

ee.[1]

B. Crystalline Derivatization (The "Heavy Atom" Anchor)

-

Reagents: Chiral Alcohol (

eq), 3,5-Dinitrobenzoyl chloride ( -

Procedure:

-

Dissolve alcohol in anhydrous DCM.[1]

-

Add pyridine and DMAP, then cool to

. -

Add acid chloride; stir at RT for 4 hours.

-

Wash with

and

-

-

Crystallization: Dissolve crude ester in hot Ethanol/Hexane (1:4). Slow evaporation at

yields yellow needles suitable for X-ray.

Structural Analysis & Logic

Workflow Visualization

The following diagram illustrates the decision matrix for structural assignment, moving from the oil precursor to the final crystallographic solution.

Figure 1: Structural determination workflow for non-crystalline chiral benzylic alcohols.

Crystallographic Features (Inferred from Homologs)

Analysis of the derivative (e.g., p-nitrobenzoate) reveals specific packing motifs driven by the substituents:

-

Bromine Anchor (Anomalous Scattering): The bromine atom at the para position is the critical heavy atom. Using Mo-K

radiation, the anomalous dispersion of Br allows for the calculation of the Flack Parameter .-

Flack x

0.0: Correct Absolute Configuration assigned. -

Flack x

1.0: Inverted structure (wrong enantiomer).

-

-

Lattice Packing:

-

Stacking: The electron-deficient dinitrobenzoate ring stacks parallel to the electron-rich bromophenyl ring of an adjacent molecule (Centroid-Centroid distance

-

Halogen Bonding: A Type II halogen bond (

) is often observed, linking the bromine to the carbonyl oxygen of the ester group in a neighboring unit cell.

-

Stacking: The electron-deficient dinitrobenzoate ring stacks parallel to the electron-rich bromophenyl ring of an adjacent molecule (Centroid-Centroid distance

-

Stereocenter Environment: The ortho-methyl group forces the ethyl-alcohol side chain to rotate out of the phenyl plane (dihedral angle

), minimizing steric clash.[1] This "twisted" conformation is locked in the crystal lattice of the ester derivative.

References

-

Synthesis & Reduction Protocols

-

Absolute Configuration Determination

-

Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. Link

-

-

Derivatization for X-Ray

-

Compound Data (Ketone Precursor)

Sources

Methodological & Application

synthesis of 1-(4-bromo-2-methylphenyl)ethan-1-ol from 2-bromo-4-methylbenzaldehyde

Application Note: AN-SYN-2024-08 Topic: Precision Synthesis of 1-(2-bromo-4-methylphenyl)ethan-1-ol via Grignard Addition Sub-Topic: Addressing Regiochemical Constraints in Bromo-Methylbenzaldehyde Derivatives

Executive Summary

This application note details the synthesis of 1-(2-bromo-4-methylphenyl)ethan-1-ol via the nucleophilic addition of methylmagnesium bromide to 2-bromo-4-methylbenzaldehyde .

Critical Regiochemical Notice: The user request specified the synthesis of 1-(4-bromo-2-methylphenyl )ethan-1-ol from 2-bromo-4-methylbenzaldehyde.

-

Starting Material Provided: 2-bromo-4-methylbenzaldehyde (Br at C2, Methyl at C4).

-

Target Requested: 1-(4-bromo-2-methylphenyl)ethan-1-ol (Methyl at C2, Br at C4).

Direct alkylation of the provided starting material yields the 2-bromo-4-methyl isomer, not the 4-bromo-2-methyl target. The substituents on the benzene ring do not migrate during standard Grignard additions. This guide provides the protocol for the direct chemical transformation of the specified starting material (yielding the 2-bromo isomer) while noting that the specific target requested requires 4-bromo-2-methylbenzaldehyde as the precursor. The reaction conditions remain identical for both isomers.

Reaction Scheme & Logic

The synthesis relies on the addition of a hard nucleophile (MeMgBr) to a polarized carbonyl group under anhydrous conditions.

Chemical Transformation:

Pathway Visualization

The following diagram illustrates the reaction logic and the regiochemical divergence based on starting material selection.

Figure 1: Reaction logic showing the direct synthesis path versus the alternative precursor required for the requested target isomer.

Experimental Protocol

Scale: 10.0 mmol (approx. 2.0 g of aldehyde) Expected Yield: 85–94% Time: 3 Hours (Reaction) + 1 Hour (Workup)

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Amount | Role |

| 2-Bromo-4-methylbenzaldehyde | 199.05 | 1.0 | 1.99 g | Substrate |

| Methylmagnesium bromide (3.0M in Et₂O) | 119.03 | 1.2 | 4.0 mL | Nucleophile |

| Tetrahydrofuran (THF) | 72.11 | Solvent | 20 mL | Anhydrous Solvent |

| Ammonium Chloride (sat. aq.) | 53.49 | Quench | 15 mL | Proton Source |

Step-by-Step Methodology

Step 1: Apparatus Setup (Moisture Control)

-

Oven-dry a 100 mL two-neck round-bottom flask (RBF) and a magnetic stir bar.

-

Assemble the flask with a rubber septum and a nitrogen inlet adapter while hot.

-

Flush the system with dry Nitrogen (

) or Argon for 15 minutes while cooling to room temperature.-

Why: Grignard reagents are violently destroyed by water. Reaction success depends on strict anhydrous conditions.

-

Step 2: Solvation

-

Charge the flask with 2-bromo-4-methylbenzaldehyde (1.99 g, 10 mmol).

-

Add anhydrous THF (20 mL) via syringe.

-

Cool the solution to 0°C using an ice/water bath. Stir for 10 minutes.

Step 3: Nucleophilic Addition

-

Fill a dry syringe with MeMgBr (4.0 mL, 12 mmol).

-

Add the Grignard reagent dropwise over 10–15 minutes.

-

Observation: The solution may turn slightly yellow or cloudy as the magnesium alkoxide precipitates.

-

Control: Maintain temperature <5°C to prevent side reactions (e.g., Wurtz coupling or reduction).

-

-

Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

-

Stir for 2 hours.